molecular formula C17H20ClN5O4 B2523828 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea CAS No. 1396675-20-9

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2523828
CAS No.: 1396675-20-9
M. Wt: 393.83
InChI Key: RUIHDIAVWXINKA-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s unique combination of functional groups suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Urea Linkage: Reacting an isocyanate derivative with an amine to form the urea bond.

    Substitution Reactions: Introducing the chloro and methoxy groups onto the phenyl ring through electrophilic aromatic substitution.

    Pyrimidine Ring Formation: Constructing the pyrimidine ring via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.

    Reduction: Reduction of the chloro group to a hydrogen atom or other functional groups.

    Substitution: Nucleophilic substitution reactions at the chloro position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce new functional groups at the chloro position.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-pyridinyl)urea: Similar structure but with a pyridine ring instead of a morpholine-pyrimidine moiety.

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-piperidinyl)urea: Contains a piperidine ring instead of a morpholine-pyrimidine moiety.

Uniqueness

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-morpholinopyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O4/c1-25-14-8-15(26-2)13(7-12(14)18)22-17(24)21-11-9-19-16(20-10-11)23-3-5-27-6-4-23/h7-10H,3-6H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIHDIAVWXINKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)N3CCOCC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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